molecular formula C11H9NO3S2 B12156547 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12156547
M. Wt: 267.3 g/mol
InChI Key: DLYJDNLJSNRNFQ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of a benzodioxin ring and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Thiazolidinone Ring Formation: The thiazolidinone ring is usually formed by the reaction of a thiourea derivative with a haloketone or haloester.

    Coupling Reaction: The final step involves coupling the benzodioxin and thiazolidinone intermediates under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxythiazolidinones.

    Substitution: Various substituted benzodioxin derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology

This compound has shown potential as a bioactive molecule with antibacterial and antifungal properties. Its ability to inhibit certain enzymes makes it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases. Its unique structure allows for the design of molecules with specific biological activities.

Industry

In the materials science field, this compound can be used as a building block for the synthesis of polymers and other advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The biological activity of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxin ring may also facilitate interactions with cellular membranes, enhancing the compound’s ability to penetrate cells and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
  • 6-Isocyano-2,3-dihydro-1,4-benzodioxine
  • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide

Uniqueness

Compared to these similar compounds, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to the presence of the thiazolidinone ring, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C11H9NO3S2

Molecular Weight

267.3 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9NO3S2/c13-10-6-17-11(16)12(10)7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2

InChI Key

DLYJDNLJSNRNFQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)CSC3=S

Origin of Product

United States

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